molecular formula C12H19NO B11709770 3-Methyl-4-(3-methylbutoxy)aniline

3-Methyl-4-(3-methylbutoxy)aniline

Cat. No.: B11709770
M. Wt: 193.28 g/mol
InChI Key: DRAXYKJQRKFDHM-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylbutoxy)aniline is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, characterized by the presence of a methyl group and a 3-methylbutoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-methylbutoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-methylbutoxybenzene with aniline. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methylbutoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(3-methylbutoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methylbutoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(3-methylbutoxy)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-methyl-4-(3-methylbutoxy)aniline

InChI

InChI=1S/C12H19NO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-5,8-9H,6-7,13H2,1-3H3

InChI Key

DRAXYKJQRKFDHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCC(C)C

Origin of Product

United States

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